

# An In-depth Technical Guide to 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

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## Compound of Interest

**Compound Name:** 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine

**Cat. No.:** B010512

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological activities of **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**, a member of the 2-aminothiazole class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical Structure and Physicochemical Properties

**4-(4-Isopropyl-phenyl)-thiazol-2-ylamine** is a substituted aminothiazole with an isopropylphenyl group at the 4-position of the thiazole ring. The core structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with an amino group attached at the 2-position.

Chemical Structure:

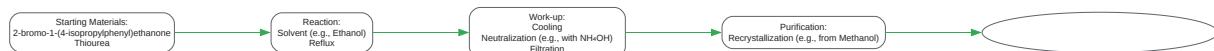
Caption: 2D Structure of **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**.

Table 1: Physicochemical Properties of **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> S	[1][2]
Molecular Weight	218.32 g/mol	[1][2]
CAS Number	108481-92-1	[2]
Appearance	Solid	General knowledge
Purity	Typically ≥95% for research chemicals	General knowledge

## Synthesis

The synthesis of 4-substituted-2-aminothiazoles is commonly achieved through the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an  $\alpha$ -haloketone with a thiourea derivative. For the synthesis of **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**, the likely precursors are 2-bromo-1-(4-isopropylphenyl)ethanone and thiourea.



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Caption: Synthetic workflow for **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**.

## General Experimental Protocol

The following is a representative protocol for the synthesis of 4-phenylthiazol-2-amine derivatives, adapted for the target molecule.

Materials:

- 2-bromo-1-(4-isopropylphenyl)ethanone
- Thiourea

- Ethanol
- Ammonium hydroxide solution
- Diethyl ether
- Methanol

Procedure:

- A mixture of 2-bromo-1-(4-isopropylphenyl)ethanone (1 equivalent) and thiourea (2 equivalents) is dissolved in ethanol.
- The reaction mixture is heated under reflux for several hours (typically 12 hours). The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled mixture is washed with diethyl ether to remove any unreacted starting materials.
- The resulting solid is then treated with an ammonium hydroxide solution to neutralize any acid formed during the reaction and to precipitate the free amine.
- The crude product is collected by filtration, washed with water, and dried.
- The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield pure **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**.

## Potential Biological Activities

While specific biological data for **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine** is not extensively available in the public domain, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The activities of this class of compounds are diverse and have been the subject of extensive research in medicinal chemistry.

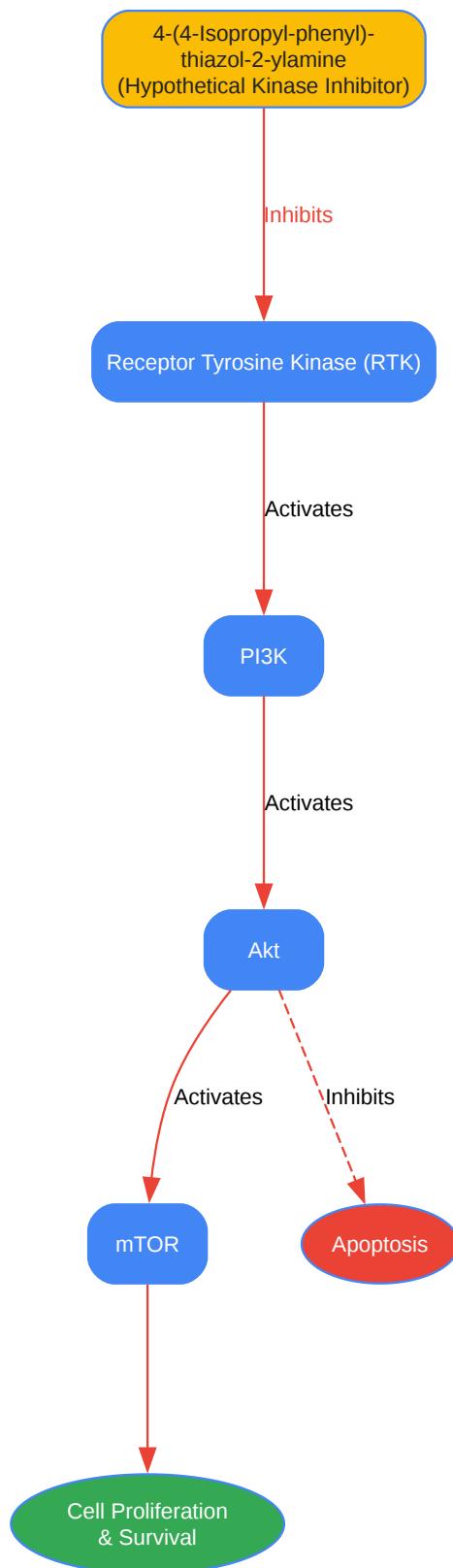
Table 2: Potential Biological Activities of the 2-Aminothiazole Scaffold

Biological Activity	Description
Anticancer	Many 2-aminothiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action can include inhibition of kinases, tubulin polymerization, and induction of apoptosis.
Antimicrobial	This class of compounds has shown activity against a range of bacteria and fungi. The proposed mechanisms involve the disruption of microbial cell walls or interference with essential metabolic pathways.
Anti-inflammatory	Some 2-aminothiazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways.
Antiviral	Certain compounds containing the 2-aminothiazole moiety have been investigated for their antiviral activity, including against HIV.
Neuroprotective	Research has suggested that some derivatives may have neuroprotective effects, which could be relevant for the treatment of neurodegenerative diseases.

It is important to note that the specific biological profile of **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine** would need to be determined through dedicated *in vitro* and *in vivo* studies.

## Potential Signaling Pathways

Given the prevalence of anticancer activity within the 2-aminothiazole class, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for a generic 2-aminothiazole derivative as a kinase inhibitor. This is a conceptual diagram and has not been experimentally validated for **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**.



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Caption: Hypothetical signaling pathway for a 2-aminothiazole derivative.

## Conclusion

**4-(4-Isopropyl-phenyl)-thiazol-2-ylamine** is a chemical compound belonging to the versatile 2-aminothiazole class. Its structure is well-defined, and a general synthetic route via the Hantzsch synthesis is readily applicable. While specific biological data for this particular molecule is limited, the broader class of 2-aminothiazoles exhibits a wide range of promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of **4-(4-Isopropyl-phenyl)-thiazol-2-ylamine**. This would involve a comprehensive screening of its activity against various biological targets and an in-depth investigation of its mechanism of action.

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## References

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